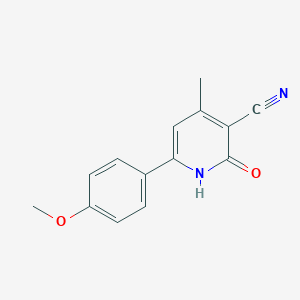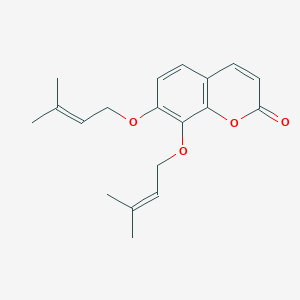
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one, also known as Clotrimazole, is a synthetic antifungal medication. It is used to treat a variety of fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole works by inhibiting the growth of fungi, which prevents the infection from spreading.
Mécanisme D'action
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the cell membrane, leading to fungal cell death.
Effets Biochimiques Et Physiologiques
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one has been shown to have a low toxicity profile and is generally well-tolerated. However, it can cause local irritation and burning at the site of application. In rare cases, systemic absorption of 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one can occur, leading to more severe side effects such as liver damage and allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one is a widely available and inexpensive antifungal agent, making it a popular choice for laboratory experiments. However, its efficacy can vary depending on the fungal species being studied, and it may not be effective against certain strains of fungi.
Orientations Futures
There are several potential future directions for research involving 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and immunomodulatory effects. Finally, there is a need for the development of more effective antifungal agents, particularly in light of the increasing prevalence of drug-resistant fungal infections.
Méthodes De Synthèse
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one is synthesized through a multi-step process, starting with the reaction of 2-chloro-4-nitrophenol with 3-methylbut-2-en-1-ol. This is followed by a series of reactions involving various reagents and solvents, ultimately resulting in the formation of 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one.
Applications De Recherche Scientifique
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal species. It has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
104311-21-9 |
|---|---|
Nom du produit |
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one |
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
7,8-bis(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C19H22O4/c1-13(2)9-11-21-16-7-5-15-6-8-17(20)23-18(15)19(16)22-12-10-14(3)4/h5-10H,11-12H2,1-4H3 |
Clé InChI |
XDDSHFOIHKCEBB-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OCC=C(C)C)C |
SMILES canonique |
CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OCC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)
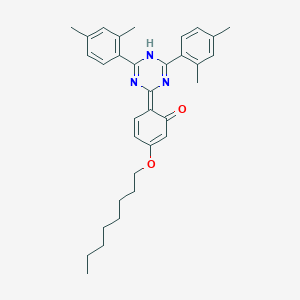
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)
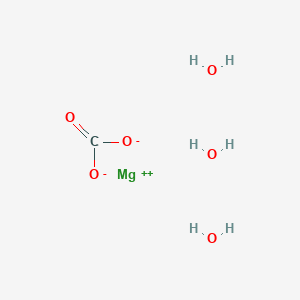
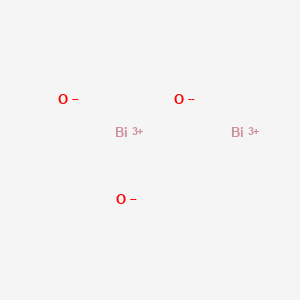
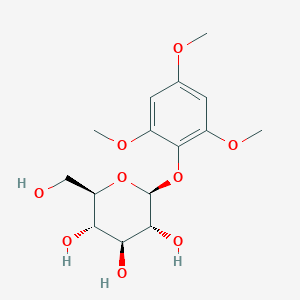
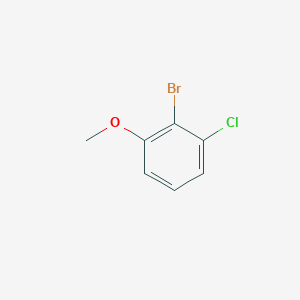
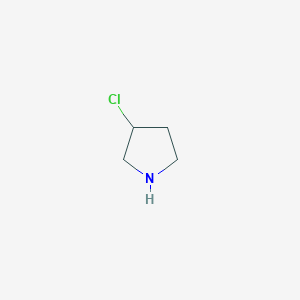
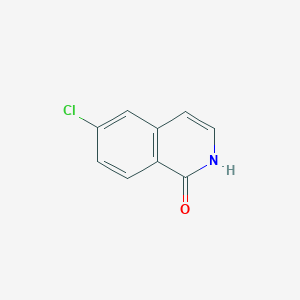
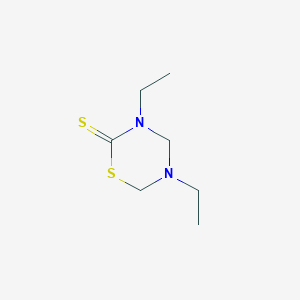
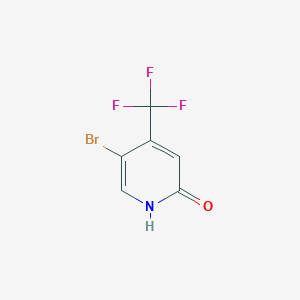
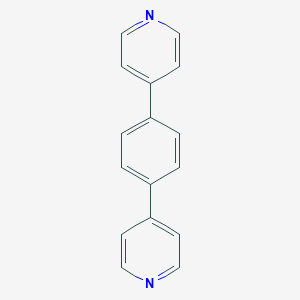
![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)
